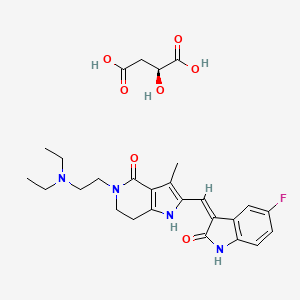
Famitinib malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famitinib malate is a small molecule tyrosine kinase inhibitor developed by Jiangsu Hengrui Medicine Co., Ltd. It is primarily used in the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and soft tissue sarcomas. This compound operates by inhibiting multiple receptor tyrosine kinases that are overexpressed or mutated in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of famitinib malate involves multiple steps, including the formation of the core pyrrolopyridine structure and subsequent functionalization. The key steps include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of functional groups such as fluorine and amino groups.
- Formation of the malate salt through acid-base reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions to maximize product output.
- Implementation of purification techniques such as crystallization and chromatography to ensure product purity.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
Chemical Reactions Analysis
Types of Reactions: Famitinib malate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen gas, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (dimethyl sulfoxide, acetonitrile).
Major Products Formed:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Famitinib malate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.
Industry: Employed in the development of new anticancer therapies and as a reference compound for quality control in pharmaceutical manufacturing.
Mechanism of Action
Famitinib malate exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, stem cell factor receptor (c-kit), FMS-like tyrosine kinase-3 receptor, and protooncogene tyrosine kinase receptor . These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts cellular signaling pathways, leading to reduced tumor growth and increased apoptosis.
Comparison with Similar Compounds
- Sorafenib
- Sunitinib
- Axitinib
- Pazopanib
Famitinib malate stands out due to its broad-spectrum activity and its potential for use in combination therapies with other anticancer agents .
Properties
CAS No. |
1256377-67-9 |
|---|---|
Molecular Formula |
C27H33FN4O7 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)/b17-13-;/t;2-/m.0/s1 |
InChI Key |
JNDRBKCNKMZANY-QLTVYZEUSA-N |
Isomeric SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


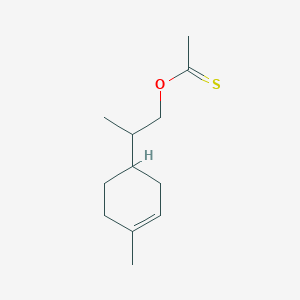

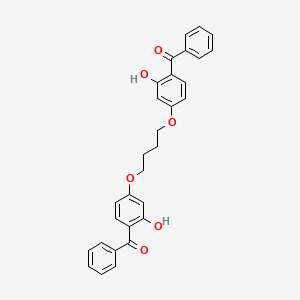

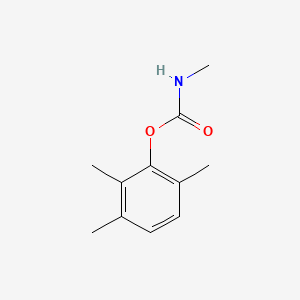
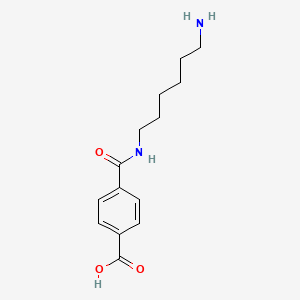
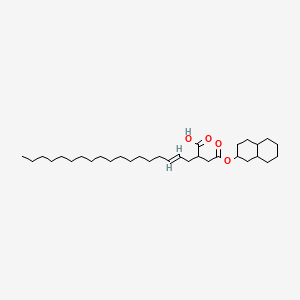
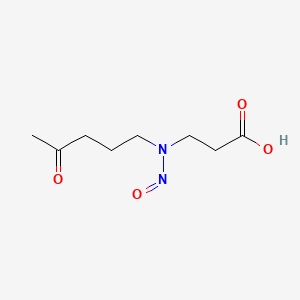

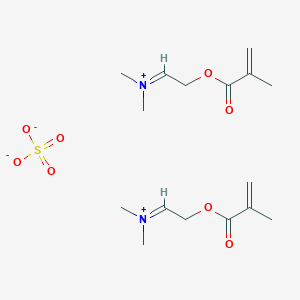
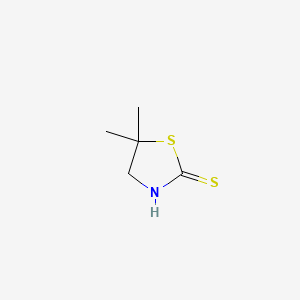

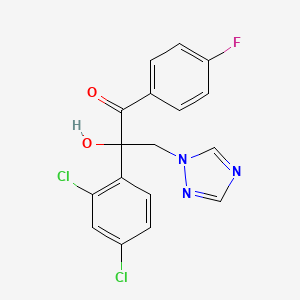
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
